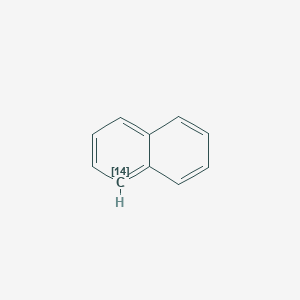













|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.S(=O)(=O)(O)O.C1C2C(=CC=CC=2)C=CC=1.N([O-])=O.[Na+].[I-:33].[K+].II>O.C(Cl)Cl>[I:33][C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C2=CC=CC=C2C1)OC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion was extracted with 3×100 mL methylene chloride
|
|
Type
|
WASH
|
|
Details
|
was washed with 3×75 mL saturated sodium bisulfite
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
eluted with hexane
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was further purified by HPLC
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C2=CC=CC=C2C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 18.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |